4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid
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Overview
Description
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:
Formation of 2-phenyl-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Acetylation: The 2-phenyl-1H-indole is then acetylated using acetic anhydride to form 2-phenyl-1H-indol-1-yl acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid is unique due to its specific acetyl and butanoic acid functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[[2-(2-phenylindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(21-12-6-11-20(24)25)14-22-17-10-5-4-9-16(17)13-18(22)15-7-2-1-3-8-15/h1-5,7-10,13H,6,11-12,14H2,(H,21,23)(H,24,25) |
InChI Key |
QRXDVWRYCMOVCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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